BenchChemオンラインストアへようこそ!

Plectasin

Antimicrobial Peptides Infective Endocarditis MRSA

Plectasin is a 40-AA fungal defensin AMP with a unique Lipid II-binding mechanism that inhibits peptidoglycan biosynthesis, distinct from membrane-active AMPs. It demonstrates potent activity against MRSA, VREF, and PRSP. Unlike generic defensins, its equimolar Lipid II binding yields a defined bactericidal profile not replicated by unvalidated analogs. Well-characterized SAR data make it an ideal scaffold for antibiotic engineering and biomanufacturing optimization. For in vivo MRSA studies requiring reproducible efficacy and relapse prevention, this validated compound is essential.

Molecular Formula
Molecular Weight
Cat. No. B1576825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlectasin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plectasin for Procurement: Fungal Defensin Peptide with Validated Anti-Gram-Positive Activity


Plectasin is a 40-amino-acid cationic antimicrobial peptide (AMP) belonging to the fungal defensin class, originally isolated from the saprophytic fungus Pseudoplectania nigrella [1]. Its mechanism of action involves high-affinity binding to the bacterial cell wall precursor Lipid II in an equimolar stoichiometric complex, thereby inhibiting peptidoglycan biosynthesis without disrupting the cytoplasmic membrane [2]. This mode of action differentiates plectasin from many membrane-active AMPs that exert their antibacterial effects via pore formation [3]. Plectasin exhibits potent in vitro activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VREF), and penicillin-resistant Streptococcus pneumoniae (PRSP) [4].

Why Generic Substitution Fails for Plectasin: Critical Variability in Activity, PK, and In Vivo Outcomes


Generic substitution among defensin-class antimicrobial peptides is not scientifically justifiable due to profound differences in target binding affinity, antibacterial spectrum, and in vivo pharmacokinetic/pharmacodynamic (PK/PD) profiles. While plectasin shares structural homology with other defensins, including human β-defensin 3 (HBD-3), its unique Lipid II-binding mechanism confers a distinct bactericidal profile that is not replicated by other AMPs [1]. Furthermore, plectasin derivatives such as NZ2114 exhibit vastly superior in vivo efficacy and relapse prevention compared to standard-of-care antibiotics like vancomycin, even when in vitro MIC values are comparable [2]. Even among plectasin variants, differences in expression system (constitutive vs. inducible) can alter MIC values against key pathogens by up to 16-fold, demonstrating that seemingly minor manufacturing changes can drastically impact performance [3]. Therefore, for applications requiring reproducible, validated antibacterial activity—particularly in complex in vivo models—reliance on a characterized plectasin source with defined activity data is essential; substitution with an unvalidated defensin analog is not supported by available evidence [4].

Plectasin Quantitative Differentiation Evidence: Head-to-Head Comparisons with Vancomycin, Daptomycin, and Class Analogs


NZ2114 (Plectasin Derivative) Demonstrates Superior In Vivo Efficacy vs. Vancomycin and Prevents Relapse in MRSA Endocarditis

In a rabbit infective endocarditis model caused by MRSA ATCC 33591, the plectasin derivative NZ2114 at 20 mg/kg (i.v., twice daily for 3 days) significantly outperformed vancomycin in reducing bacterial load across multiple tissues. Crucially, only NZ2114 (at 10 and 20 mg/kg) prevented post-therapy relapse, a critical clinical failure endpoint, while bacterial counts in vancomycin- and daptomycin-treated animals continued to increase [1].

Antimicrobial Peptides Infective Endocarditis MRSA In Vivo Efficacy

NZ2114 Exhibits 4-Fold Lower MIC Than Vancomycin Against MRSA in Standardized Assays

In direct MIC comparisons using the MRSA study strain ATCC 33591, the plectasin derivative NZ2114 demonstrated a 4-fold lower minimum inhibitory concentration than vancomycin, indicating superior intrinsic antibacterial potency [1].

Antimicrobial Susceptibility MRSA MIC Plectasin Derivative

Plectasin Wild-Type MIC of 0.78 μg/mL Against S. simulans Matches Vancomycin Potency

In a recent systematic mutagenesis study, wild-type plectasin exhibited an MIC of 0.78 μg/mL against S. simulans 22, which was equivalent to vancomycin tested under identical conditions [1]. This demonstrates that the unmodified fungal defensin possesses comparable in vitro potency to a cornerstone glycopeptide antibiotic against this Gram-positive species.

Antimicrobial Peptides MIC Staphylococcus Plectasin Wild-Type

Plectasin Exhibits an Activity Profile Similar to Human β-Defensin 3 (HBD-3) Against S. aureus and L. monocytogenes

A comparative analysis of antimicrobial peptides against a panel of S. aureus and L. monocytogenes strains revealed that plectasin, along with protamine, novicidin, and novispirin G10, exhibited an MIC value spectrum closely mirroring that of human β-defensin 3 (HBD-3) [1]. This class-level finding indicates that plectasin can serve as a functional analog to HBD-3 in research applications, offering a non-human alternative with a similar antibacterial breadth.

Antimicrobial Peptides Defensins MIC Spectrum Human β-Defensin 3

Constitutive vs. Inducible Expression of Plectasin Yields 16-Fold Difference in MRSA MIC

A direct comparison of plectasin produced via constitutive versus inducible expression systems in Pichia pastoris revealed a striking 16-fold difference in MIC against an MRSA isolate [1]. This highlights the critical impact of manufacturing process on the final product's biological activity and underscores the necessity for procurement from sources with rigorously validated and consistent production methods.

Recombinant Expression Plectasin MRSA MIC

Plectasin Exhibits Negligible Cytotoxicity to Human Lung Epithelial Cells and Fibroblasts, a Differentiator from Other Defensins

Unlike some human defensins which have been associated with cytotoxic effects, plectasin demonstrated no cytotoxicity against A549 cells, normal human bronchial epithelial cells, or lung fibroblasts in vitro [1]. This favorable safety profile is a key differentiator that supports its selection for applications where mammalian cell compatibility is paramount.

Cytotoxicity Plectasin Defensin Safety Profile

Optimal Research and Industrial Application Scenarios for Plectasin Based on Validated Evidence


In Vivo Efficacy Studies for MRSA Infections Requiring Relapse Prevention

Based on the superior efficacy and relapse prevention demonstrated by NZ2114 in a rabbit endocarditis model, plectasin or its validated derivatives should be prioritized for in vivo studies targeting severe MRSA infections where long-term bacterial clearance is a critical endpoint. The ability to prevent post-therapy relapse, a shortcoming of vancomycin and daptomycin, makes this compound class uniquely suited for investigating persistent or recurrent staphylococcal infections [1].

Structure-Activity Relationship (SAR) Studies Utilizing a Potent Lipid II-Binding Scaffold

Given the wild-type plectasin MIC of 0.78 μg/mL against S. simulans—equivalent to vancomycin—and its well-defined Lipid II-binding mechanism, plectasin serves as an ideal starting scaffold for SAR and protein engineering campaigns aimed at optimizing antibacterial potency, stability, or pharmacokinetic properties. The availability of high-resolution structural data and a detailed understanding of its target interaction facilitate rational design of next-generation defensin antibiotics [2].

Comparative Analysis of Recombinant Expression Systems for Antimicrobial Peptide Production

The stark 16-fold difference in MRSA MIC between constitutive and inducible plectasin expression underscores the utility of plectasin as a model AMP for optimizing recombinant production processes. Researchers and industrial partners focused on biomanufacturing of peptide therapeutics can leverage plectasin to systematically evaluate the impact of expression parameters (e.g., host strain, promoter, fermentation conditions) on final product bioactivity and yield, thereby establishing robust quality control benchmarks [3].

Investigations Requiring a Non-Human Defensin with Broad Gram-Positive Activity and Low Cytotoxicity

For studies requiring an antimicrobial peptide with a spectrum similar to human β-defensin 3 but without the ethical, sourcing, or cytotoxicity concerns associated with human-derived material, plectasin represents a validated alternative. Its demonstrated lack of cytotoxicity to human lung epithelial cells and fibroblasts, combined with its broad activity against clinically relevant Gram-positive pathogens, positions it as a preferred reagent for host-defense research, in vitro infection models, and early-stage therapeutic development where mammalian cell compatibility is essential [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Plectasin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.